N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
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Overview
Description
N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a complex organic compound that features a quinoxaline moiety, a thiazolidine ring, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline derivative. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . The thiazolidine ring is then introduced through a cyclization reaction involving a thiourea derivative . Finally, the pyridine carboxamide group is attached via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Green chemistry principles, such as the use of safer solvents and catalysts, may also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives .
Scientific Research Applications
N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to inhibit certain enzymes, such as PI3Kγ, which plays a role in cell proliferation and survival . The thiazolidine ring may also contribute to the compound’s biological activity by interacting with other molecular targets .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxamide and quinoxaline-6-carboxamide share structural similarities and exhibit similar biological activities.
Thiazolidine Derivatives: Thiazolidine-2,4-dione and its derivatives are also structurally related and have comparable pharmacological properties.
Uniqueness
N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is unique due to its combination of a quinoxaline moiety, a thiazolidine ring, and a pyridine carboxamide group. This unique structure contributes to its diverse range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H11N5O2S2 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H11N5O2S2/c24-16(12-4-2-6-19-10-12)22-23-17(25)14(27-18(23)26)9-11-3-1-5-13-15(11)21-8-7-20-13/h1-10H,(H,22,24)/b14-9- |
InChI Key |
MNVABTYRAHLLCC-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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